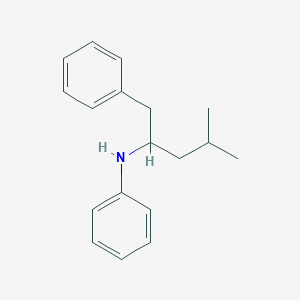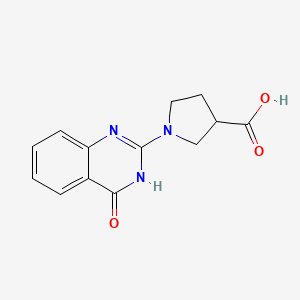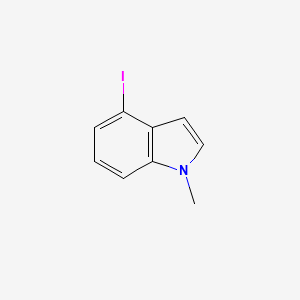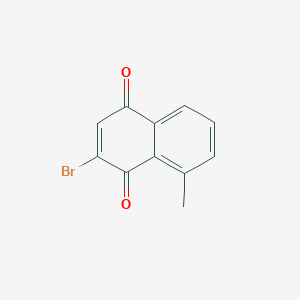
(1-Benzyl-3-methylbutyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methyl-1-phenylpentan-2-yl)aniline: is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring. This particular compound features a phenyl group and a methyl-substituted pentyl chain attached to the nitrogen atom of the aniline. It is used in various chemical and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing N-(4-Methyl-1-phenylpentan-2-yl)aniline involves the nucleophilic substitution of a halogenated precursor with aniline. This reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Reductive Amination: Another method involves the reductive amination of a ketone precursor with aniline in the presence of a reducing agent like sodium borohydride or hydrogen gas with a metal catalyst.
Industrial Production Methods: Industrial production of N-(4-Methyl-1-phenylpentan-2-yl)aniline often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as palladium or platinum on carbon supports can enhance the reaction efficiency and yield.
化学反应分析
Types of Reactions:
Oxidation: N-(4-Methyl-1-phenylpentan-2-yl)aniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild bases like sodium fluoride.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with metal catalysts.
Substitution: Halogens (chlorine, bromine), nitric acid, and alkyl halides.
Major Products:
Oxidation: Nitro and nitroso derivatives.
Reduction: Secondary amines.
Substitution: Halogenated, nitrated, and alkylated aniline derivatives.
科学研究应用
Chemistry: N-(4-Methyl-1-phenylpentan-2-yl)aniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules
Industry: The compound is used in the production of polymers and resins, where it acts as a monomer or a cross-linking agent. Its stability and reactivity make it suitable for use in coatings, adhesives, and other industrial materials.
作用机制
The mechanism of action of N-(4-Methyl-1-phenylpentan-2-yl)aniline depends on its specific application. In chemical reactions, it acts as a nucleophile or an electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved can vary based on the specific context of its use.
相似化合物的比较
N-Phenyl-1-pentanamine: Similar structure but lacks the methyl substitution on the pentyl chain.
N-(4-Methylphenyl)-1-pentanamine: Similar structure but with a methyl group on the phenyl ring instead of the pentyl chain.
N-(4-Methyl-1-phenylbutan-2-yl)aniline: Similar structure but with a shorter butyl chain instead of the pentyl chain.
Uniqueness: N-(4-Methyl-1-phenylpentan-2-yl)aniline is unique due to the specific positioning of the methyl group on the pentyl chain, which can influence its reactivity and interactions in chemical and biological systems. This structural feature can lead to distinct properties and applications compared to its similar compounds.
属性
分子式 |
C18H23N |
|---|---|
分子量 |
253.4 g/mol |
IUPAC 名称 |
N-(4-methyl-1-phenylpentan-2-yl)aniline |
InChI |
InChI=1S/C18H23N/c1-15(2)13-18(14-16-9-5-3-6-10-16)19-17-11-7-4-8-12-17/h3-12,15,18-19H,13-14H2,1-2H3 |
InChI 键 |
IWKQCNPHNGSIIT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(CC1=CC=CC=C1)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11860124.png)

![tert-Butyl 9-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11860136.png)




![6-Methoxy-1,3,9-trimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11860161.png)
![6-(Perfluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B11860172.png)
